molecular formula C12H15BrN2O B1276819 1-(4-Bromobenzoyl)-4-methylpiperazine CAS No. 349395-87-5

1-(4-Bromobenzoyl)-4-methylpiperazine

Cat. No.: B1276819
CAS No.: 349395-87-5
M. Wt: 283.16 g/mol
InChI Key: JNOKTDFRPPBDGI-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Scientific Research Applications

1-(4-Bromobenzoyl)-4-methylpiperazine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities such as anticancer, antiviral, and antimicrobial agents.

    Biological Studies: The compound is employed in studies investigating the biological activities of piperazine derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology research to study the mechanisms of action of piperazine-based drugs.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with “1-(4-Bromobenzoyl)-4-methylpiperazine” would depend on its specific properties. General safety measures for handling similar compounds often include avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

Research into piperazine derivatives is ongoing, and these compounds have potential applications in medicine and agriculture. For example, some derivatives have shown promise as potential treatments for type II diabetes mellitus .

Biochemical Analysis

Biochemical Properties

1-(4-Bromobenzoyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in the breakdown of carbohydrates into glucose . The inhibition of α-glucosidase by this compound can lead to a decrease in glucose production, making it a potential candidate for the treatment of type II diabetes mellitus .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as α-glucosidase, thereby inhibiting their catalytic activity . This inhibition can prevent the breakdown of carbohydrates into glucose, reducing glucose levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism . By inhibiting α-glucosidase, this compound can alter the metabolic flux of carbohydrates, leading to changes in glucose levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound may be transported into cells via membrane transporters, where it can interact with intracellular targets and exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 4-methylpiperazine and 4-bromobenzoyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.

    Procedure: 4-methylpiperazine is dissolved in the solvent, and 4-bromobenzoyl chloride is added dropwise with stirring. The mixture is then allowed to react for several hours.

    Workup: The reaction mixture is washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The purification steps may include distillation, crystallization, and filtration to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction: Alcohols resulting from the reduction of the carbonyl group.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring. It exhibits similar biological activities but with different potency and selectivity.

    1-Benzoyl-4-(4-nitrophenyl)piperazine: This derivative has a nitrophenyl group instead of a bromobenzoyl group. It shows distinct chemical reactivity and biological properties.

    1-(4-Chlorobenzoyl)-4-methylpiperazine: This compound has a chlorine atom instead of a bromine atom in the benzoyl group. It has similar chemical properties but may differ in biological activity.

Uniqueness

1-(4-Bromobenzoyl)-4-methylpiperazine is unique due to the presence of the bromobenzoyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methyl group on the piperazine ring provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOKTDFRPPBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403569
Record name 1-(4-Bromobenzoyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349395-87-5
Record name 1-(4-Bromobenzoyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-methylpiperizine (1.00 g, 10 mmol) and Et3N (2.1 mL, 15 mmol) in CH2Cl2 (50 mL) at rt was added 4-bromobenzoyl chloride (2.195 g, 10 mmol) in one portion. The reaction was heated to reflux briefly and cooled. The resulting mixture was stirred O/N at rt. The reaction was quenched with H2O (30 mL) and sat. NaHCO3 (10 mL), separated and dried (Na2SO4). Evaporation of solvents afforded the title compound as a pale yellowish white solid (2.69 g, 95%). 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=8.4 Hz, 2H), 7.33 (d, J=8.4 Hz, 2H), 3.70-3.20 (m, 4H), 2.40-2.15 (m, 7H; s, 3H at 2.18 ppm and m, 4H overlapping); MS ESI 283.0 [M+H]+, calcd. for [C12H15BrN2O+H]+ 283.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.195 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

1-(4-bromobenzoyl)-4-methylpiperazine was prepared according to the general procedure in Example 4 Step 1 using 4-bromobenzoyl chloride (1 g, 4.56 mmol) and 1-methylpiperazine (0.532 mL, 4.78 mmol) as the starting materials.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.532 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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